molecular formula C8H10N4O B1269353 5-プロピル-[1,2,4]トリアゾロ[1,5-a]ピリミジン-7-オール CAS No. 40775-87-9

5-プロピル-[1,2,4]トリアゾロ[1,5-a]ピリミジン-7-オール

カタログ番号: B1269353
CAS番号: 40775-87-9
分子量: 178.19 g/mol
InChIキー: KZPRAIXAZRGXPX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol, also known as 5-propyl-1,2,4-triazolo[1,5-a]pyrimidine-7-ol (5-PTAP), is a novel heterocyclic compound that has recently been studied for its potential applications in scientific research. 5-PTAP has been shown to have several biochemical and physiological effects, as well as potential advantages and limitations for laboratory experiments.

科学的研究の応用

抗菌活性

5-プロピル-[1,2,4]トリアゾロ[1,5-a]ピリミジン-7-オールを含む[1,2,4]トリアゾロ[1,5-a]ピリミジン (TP) 類は、抗菌性と抗真菌性を有することが判明している 。これは、新しい抗菌剤の開発における潜在的な候補となることを意味している。

抗ウイルス活性

TP は、抗ウイルス活性も示すことが判明している これは、TP が新しい抗ウイルス薬の開発に使用され、COVID-19 などの病気の治療薬として使用される可能性があることを示唆している .

抗寄生虫活性

TP の抗寄生虫活性は注目されており、寄生虫感染症の治療における潜在的な候補となる .

抗がん活性

TP は、抗がん特性を持っていることが判明している 。これは、TP が新しいがん治療薬の開発に使用される可能性があることを示唆している。 実際、Pt や Ru とトリアゾロピリミジンの複合体は、がんに対して非常に高い活性を示す .

神経疾患

特定の TP は、アルツハイマー病などの神経疾患の治療に有効であることが判明している 。これは、5-プロピル-[1,2,4]トリアゾロ[1,5-a]ピリミジン-7-オールが、医学のこの分野で使用される可能性があることを示唆している。

不眠症の治療

一部の TP は、不眠症の治療に使用されている 。これは、5-プロピル-[1,2,4]トリアゾロ[1,5-a]ピリミジン-7-オールが、睡眠障害の新しい治療法の開発に使用される可能性があることを示唆している。

心臓血管疾患

TP は、心臓血管疾患の治療に使用されている 。これは、5-プロピル-[1,2,4]トリアゾロ[1,5-a]ピリミジン-7-オールが、医学のこの分野で使用される可能性があることを示唆している。

農業

TP は、除草剤などのさまざまな分野での注目すべき生物活性により、農業分野で大きな注目を集めている 。これは、5-プロピル-[1,2,4]トリアゾロ[1,5-a]ピリミジン-7-オールが、新しい除草剤の開発に使用される可能性があることを示唆している。

将来の方向性

The potential of 1,2,4-triazolo[1,5-a]pyrimidines has inspired some excellent reviews over the years on their chemistry and methods of synthesis with a minor focus on their biological properties . This suggests that there is still much to explore in terms of the biological properties and potential applications of these compounds.

作用機序

Target of Action

Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidin-7-ol skeleton have shown remarkable anti-epileptic activities , suggesting that this compound may interact with targets involved in neurological signaling.

Mode of Action

Related compounds have been found to inhibit the rna polymerase pa–pb1 subunit heterodimerization of the influenza virus , suggesting a potential interaction with viral replication processes.

生化学分析

Biochemical Properties

5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division . Additionally, it interacts with lysine-specific demethylase 1 (LSD1) and cyclin-dependent kinase 2 (CDK2), affecting their enzymatic activities . These interactions highlight the compound’s potential as an anticancer agent by disrupting critical cellular processes.

Cellular Effects

The effects of 5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol on various cell types and cellular processes are profound. It has been observed to induce apoptosis and cell cycle arrest in cancer cells, particularly in the G2/M phase . This compound also influences cell signaling pathways, such as the ERK signaling pathway, which is essential for cell proliferation and survival . Furthermore, it affects gene expression and cellular metabolism, leading to altered cellular functions and potentially inhibiting tumor growth.

Molecular Mechanism

At the molecular level, 5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating their functions. For example, its binding to tubulin prevents microtubule formation, leading to cell cycle arrest . Additionally, its interaction with LSD1 and CDK2 results in the modulation of gene expression and enzymatic activities . These molecular interactions underline the compound’s potential as a therapeutic agent in cancer treatment.

Temporal Effects in Laboratory Settings

The stability and degradation of 5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol over time have been studied in laboratory settings. It has been found to be relatively stable under normal conditions, with minimal degradation . . More in-depth studies are required to fully understand its long-term impact on cellular functions in both in vitro and in vivo settings.

Dosage Effects in Animal Models

The effects of 5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol vary with different dosages in animal models. At lower doses, it exhibits significant anticancer activity with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall efficacy and safety profile. Understanding these metabolic pathways is essential for optimizing its use in therapeutic applications.

Transport and Distribution

The transport and distribution of 5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. Studies have shown that it is efficiently transported across cell membranes and distributed throughout various tissues, enhancing its therapeutic potential .

Subcellular Localization

The subcellular localization of 5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is critical for its activity and function. It has been found to localize in the cytoplasm and nucleus, where it interacts with target biomolecules . Post-translational modifications and targeting signals direct it to specific compartments, influencing its efficacy and therapeutic outcomes . Understanding its subcellular localization is crucial for developing targeted therapies.

特性

IUPAC Name

5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O/c1-2-3-6-4-7(13)12-8(11-6)9-5-10-12/h4-5H,2-3H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPRAIXAZRGXPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N2C(=N1)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00349845
Record name STK576278
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40775-87-9
Record name STK576278
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Propyl-(1,2,4)triazolo(1,5-a)pyrimidin-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。